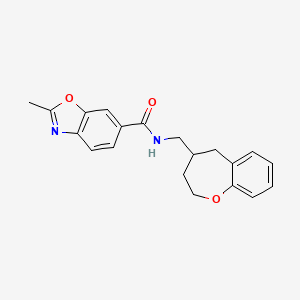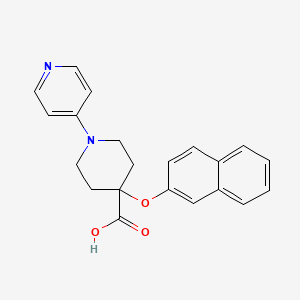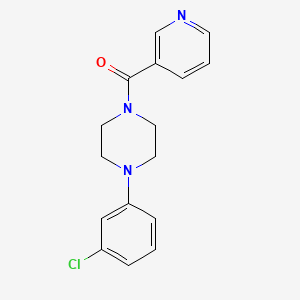
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of pyridine derivatives and is known for its unique chemical structure, which makes it an interesting molecule to study.
作用机制
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets in the body, such as enzymes and receptors. These interactions can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and physiological effects:
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to modulate the activity of certain neurotransmitters in the brain, which could have potential implications for the treatment of neurological disorders.
实验室实验的优点和局限性
The advantages of using 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine in lab experiments include its unique chemical structure, which makes it an interesting molecule to study, and its potential applications in various areas of scientific research. However, there are also some limitations associated with the use of this compound in lab experiments, such as its relatively high cost and limited availability.
未来方向
There are several future directions for the study of 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. One potential direction is to further investigate its potential as a drug candidate for various diseases. This could involve studying its pharmacokinetics and toxicity in animal models and conducting clinical trials in humans. Another potential direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. This could involve developing new methods for the synthesis and purification of this compound and optimizing its fluorescent properties. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets in the body.
合成方法
The synthesis of 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine involves the reaction of 3-fluoro-4-methylbenzaldehyde and 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-amine in the presence of a suitable catalyst and solvent. This reaction leads to the formation of the desired compound, which can be purified using various techniques, such as column chromatography and recrystallization.
科学研究应用
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, this compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(1,2,4-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-10-3-4-12(7-14(10)16)13-5-6-15(19-11(13)2)20-8-17-18-9-20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSIPLLVWWZOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N=C(C=C2)N3C=NN=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5688313.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-(3-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5688332.png)
![2-({1-(2-methoxyphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-6-methylpyridazin-3(2H)-one](/img/structure/B5688339.png)
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)

